5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile
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Description
5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile is a useful research compound. Its molecular formula is C10H4F3N7 and its molecular weight is 279.186. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound “5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile” are currently unknown. This compound is a part of the pyrimidine class of compounds , which are known to have a wide range of biological activities.
Mode of Action
Pyrimidine derivatives are generally known to interact with their targets through various mechanisms, including inhibitory activity . .
Biochemical Pathways
Pyrimidine derivatives can affect a variety of biochemical pathways depending on their specific targets
Result of Action
Some pyrimidine derivatives have shown significant inhibitory activity , suggesting that this compound may also have similar effects.
Biochemical Analysis
Biochemical Properties
The compound 5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile is known to interact with various enzymes and proteins. It has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . CDK2 is a key component in cell proliferation, and its inhibition can lead to the selective targeting of tumor cells .
Cellular Effects
The compound has shown significant cytotoxic activities against various cell lines. For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It fits well into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction leads to the inhibition of CDK2, thereby affecting cell proliferation .
Properties
IUPAC Name |
8-amino-12-(trifluoromethyl)-2,3,4,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F3N7/c11-10(12,13)4-1-6-7(16-3-4)8(15)17-9-5(2-14)18-19-20(6)9/h1,3H,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYFJLPBTZIXIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N3C(=C(N=N3)C#N)N=C2N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F3N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.